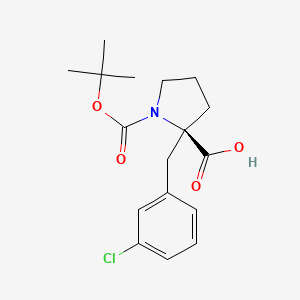

Boc-(R)-alpha-(3-chlorobenzyl)proline

Description

Overview of Proline's Unique Conformational Properties and Biological Relevance

Proline stands apart from the other 20 proteinogenic amino acids due to its distinctive cyclic structure, where the side chain forms a pyrrolidine (B122466) ring by bonding to the alpha-amino group. This rigid ring structure imparts exceptional conformational constraint, significantly influencing the secondary structure of peptides and proteins. researchgate.net The fixed phi (φ) angle of proline's backbone restricts the rotational freedom of the polypeptide chain, often inducing turns and disrupting regular secondary structures like alpha-helices and beta-sheets. thieme-connect.de This unique conformational rigidity is crucial for the proper folding and stability of many proteins, including collagen, where proline is a key component. nih.gov Biologically, proline and its derivatives are involved in a myriad of processes, including signal transduction, transcription, and immune responses. google.com The cis-trans isomerization of the peptide bond preceding a proline residue is a critical regulatory mechanism in protein folding and function. labshake.com

Significance of Unnatural Amino Acids and Proline Analogues in Organic and Medicinal Chemistry

Unnatural amino acids, which are not found in the genetic code, and proline analogues have become indispensable tools in organic and medicinal chemistry. nih.govcrossref.org Their incorporation into peptides can enhance stability against enzymatic degradation, improve bioavailability, and modulate biological activity. nih.gov By introducing novel side chains or modifying the proline ring, chemists can fine-tune the steric and electronic properties of molecules to achieve desired therapeutic effects. mdpi.com Proline analogues are widely used as chiral building blocks and molecular scaffolds in the construction of diverse chemical libraries for drug discovery. researchgate.net They serve as crucial components in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net

Positioning of Boc-(R)-alpha-(3-chlorobenzyl)proline within Advanced Chiral Building Blocks

This compound belongs to a class of advanced chiral building blocks that are pivotal for the asymmetric synthesis of complex organic molecules, particularly pharmaceuticals. libretexts.orgchemimpex.com The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amine, preventing unwanted reactions during synthesis, while the (R)-alpha-(3-chlorobenzyl) substituent introduces a specific stereochemistry and a functionalized aromatic moiety. The presence of the 3-chlorobenzyl group can influence molecular interactions and provides a handle for further chemical modifications. As a chiral building block, this compound allows for the precise construction of stereochemically defined molecules, which is of paramount importance in drug development as different enantiomers of a drug can have vastly different biological activities. The use of such advanced building blocks is essential for creating novel therapeutics with high efficacy and specificity. mdpi.commathnet.ru

Chemical Profile of this compound

This substituted proline derivative is a white to off-white powder. The table below summarizes its key chemical properties.

| Property | Value |

| IUPAC Name | 2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| CAS Number | 959576-36-4, 706806-68-0 |

| Molecular Formula | C₁₇H₂₂ClNO₄ |

| Molecular Weight | 339.81 g/mol |

| Purity | ≥ 97% (HPLC) |

| Appearance | White to off-white powder |

| Optical Rotation | [α]D²⁵ = -58 ± 2° (c=1 in DMF) |

Synthesis and Stereoselective Control

The synthesis of α-substituted proline derivatives like this compound typically involves the stereoselective alkylation of a protected proline precursor. A common strategy is the diastereoselective alkylation of an N-Boc-proline enolate. The stereochemical outcome of this reaction is influenced by several factors, including the choice of the N-protecting group, the ester group, and the reaction conditions. The bulky Boc protecting group plays a crucial role in directing the incoming electrophile (in this case, 3-chlorobenzyl bromide) to the desired face of the enolate, thereby establishing the (R) stereochemistry at the α-carbon.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical research and development.

Role in Peptide Synthesis and Peptidomimetics

The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS). This compound can be incorporated into peptide chains to introduce conformational constraints and to study structure-activity relationships. The presence of the bulky and hydrophobic 3-chlorobenzyl group can significantly influence the peptide's secondary structure and its interaction with biological targets. In the field of peptidomimetics, this compound can be used to create non-natural peptide-like molecules with enhanced therapeutic properties.

Utility as a Chiral Auxiliary and in Asymmetric Catalysis

The inherent chirality of this compound makes it a potential candidate for use as a chiral auxiliary. In this role, it can be temporarily attached to a prochiral molecule to direct a subsequent chemical transformation in a stereoselective manner, after which it is cleaved off. Furthermore, proline and its derivatives are well-known organocatalysts for various asymmetric reactions. While specific catalytic applications of this particular compound are not extensively documented, its structural features suggest potential for use in asymmetric aldol, Mannich, and Michael reactions.

Spectroscopic and Analytical Data

¹H NMR: Expected signals would include resonances for the tert-butyl protons of the Boc group, the diastereotopic protons of the pyrrolidine ring, the benzylic protons, and the aromatic protons of the 3-chlorobenzyl group.

¹³C NMR: Carbon signals corresponding to the Boc group, the pyrrolidine ring carbons (including the quaternary α-carbon), and the carbons of the 3-chlorobenzyl substituent would be observed.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the carbonyl groups of the carboxylic acid and the Boc protecting group, as well as C-H and C-Cl stretching frequencies.

Research Findings and Future Perspectives

Research on α-substituted proline derivatives continues to be an active area, driven by their potential to create novel molecular architectures with unique biological activities. This compound represents a specialized building block that can be employed in the synthesis of targeted libraries of compounds for screening in drug discovery programs. Its specific substitution pattern may offer advantages in targeting certain biological macromolecules. Future research may focus on exploring its utility in the synthesis of novel protease inhibitors, constrained peptides for modulating protein-protein interactions, and as a ligand in asymmetric metal catalysis. The development of more efficient and scalable synthetic routes to this and related compounds will further expand their accessibility and application in chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTFJXPAPHYWKB-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Boc R Alpha 3 Chlorobenzyl Proline

Spectroscopic Characterization Techniques for Stereochemical Assignment

The definitive assignment of the stereochemistry and conformational preferences of Boc-(R)-alpha-(3-chlorobenzyl)proline relies on a combination of spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone in this process. In ¹H NMR, the chemical shifts and coupling constants of the pyrrolidine (B122466) ring protons are highly sensitive to the ring's pucker and the cis/trans isomerism of the N-Boc amide bond. For instance, the presence of two distinct sets of signals for the proline ring protons and the Boc group often indicates the presence of both cis and trans isomers in solution, with their population ratio quantifiable by integration.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering direct evidence for the relative orientation of the 3-chlorobenzyl group and the pyrrolidine ring, which is crucial for determining the preferred rotamers.

X-ray crystallography offers an unambiguous determination of the solid-state conformation, providing precise bond lengths, bond angles, and dihedral angles. While this method gives a static picture of the molecule, it is an invaluable tool for validating the stereochemical assignment and understanding the preferred packing and intermolecular interactions. For analogous compounds like α-(4-chlorophenyl)-D-proline, crystallographic data has been instrumental in defining the conformational preferences in the solid state nih.gov.

| Technique | Information Gained | Relevance to this compound |

| ¹H and ¹³C NMR | cis/trans isomer ratio, ring pucker, proton and carbon environments. | Elucidation of solution-state conformational equilibrium. |

| NOESY | Through-space proton-proton distances. | Determination of the relative orientation of substituents. |

| X-ray Crystallography | Precise 3D structure in the solid state. | Unambiguous stereochemical assignment and bond parameters. |

| Circular Dichroism | Chiroptical properties and secondary structure propensity. | Assessment of overall molecular conformation in solution. |

Conformational Dynamics of α-Substituted Prolines

The conformational landscape of α-substituted prolines like this compound is governed by a delicate balance of steric and electronic effects that influence three key structural features: the pyrrolidine ring pucker, the cis/trans isomerism of the N-Boc amide bond, and the backbone dihedral angles.

The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations, primarily distinguished as endo (Cγ-exo) and exo (Cγ-endo). In these forms, the Cγ atom deviates from the plane defined by the other four ring atoms, either on the opposite (exo) or the same (endo) side as the carboxyl group. The equilibrium between these puckered states is influenced by the nature and position of substituents on the ring nih.gov.

For α-substituted prolines, steric interactions between the α-substituent and the ring protons play a significant role in determining the preferred pucker. The bulky 3-chlorobenzyl group at the α-position is expected to introduce steric hindrance that can favor one pucker over the other to minimize non-bonded interactions. In analogous α-substituted D-prolines, an endo ring pucker has been observed nih.gov. The puckering of the ring is intrinsically linked to the other conformational features of the molecule, creating a coupled system of equilibria.

A hallmark of the proline residue is the relatively low energy barrier to rotation around the C-N amide bond, leading to a significant population of both trans and cis isomers. The introduction of a bulky tert-butyloxycarbonyl (Boc) protecting group and an α-substituent dramatically influences this equilibrium.

The steric bulk of the α-(3-chlorobenzyl) group is expected to create a significant steric clash with the side chain of the preceding residue in a peptide chain, or with the Boc group itself, when the amide bond is in the cis conformation nih.gov. Consequently, for α-substituted prolines, the trans conformation is generally favored to a greater extent than in unsubstituted proline nih.gov. DFT calculations on related α-substituted prolines have shown that tetrasubstitution at the α-carbon destabilizes conformers with cis amide bonds nih.gov. However, in some cases, such as Boc-α-phenylproline, a cis conformer has been observed crystallographically nih.gov.

| Isomer | Description | Expected Population in this compound |

| trans | The Cα atoms of adjacent residues are on opposite sides of the amide bond. | Predominant due to reduced steric hindrance. |

| cis | The Cα atoms of adjacent residues are on the same side of the amide bond. | Minor, but potentially observable, population. |

The cyclic nature of the proline ring restricts the backbone dihedral angle phi (ϕ) to a narrow range, typically around -60° to -75°. The introduction of an α-substituent further constrains the accessible conformational space for both ϕ and psi (ψ) dihedral angles.

The presence of the 3-chlorobenzyl group at the Cα position imposes significant steric limitations, analogous to other α,α-disubstituted amino acids. Crystallographic and spectroscopic data, along with theoretical calculations on similar compounds like α-methylproline, show that the backbone preferences are largely restricted to the helical region of the Ramachandran plot nih.gov. For instance, incorporation of a phenyl group at the Cα position generally leads to conformations with slightly lower ϕ and higher ψ values nih.gov. For this compound, the ϕ angle is expected to be confined to the typical proline region, while the allowed values for ψ will be restricted to avoid steric clashes between the 3-chlorobenzyl group and the peptide backbone.

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for mapping the complex conformational landscape of substituted prolines nih.gov. These methods allow for the systematic exploration of the potential energy surface as a function of key dihedral angles, providing insights into the relative energies of different conformers.

For analogs such as the N-acetyl-N'-methylamide derivatives of L-proline, L-α-methylproline, and L-α-phenylproline, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been employed to investigate the effects of α-substitution nih.gov. These studies consider both the cis/trans isomerism of the peptide bonds and the puckering of the pyrrolidine ring. The effects of the solvent can also be evaluated using models like the Self-Consistent Reaction Field (SCRF) nih.gov.

Such computational studies on analogs of this compound can provide valuable data on:

The relative energies of the endo and exo puckered states.

The energy difference between the cis and trans N-Boc amide bond conformers.

The rotational barriers for the ϕ and ψ dihedral angles, defining the allowed regions on the Ramachandran plot.

The results from these calculations can then be correlated with experimental data from NMR and X-ray crystallography to build a comprehensive and validated model of the conformational preferences of this compound.

| Computational Method | Information Provided | Application to this compound |

| Density Functional Theory (DFT) | Relative energies of conformers, rotational barriers. | Mapping the conformational energy landscape. |

| Self-Consistent Reaction Field (SCRF) | Solvation effects on conformational equilibria. | Predicting conformational preferences in different solvents. |

Advanced Research Avenues and Future Directions

Development of Novel Synthetic Routes to Substituted Prolines

The synthesis of alpha-substituted prolines, such as Boc-(R)-alpha-(3-chlorobenzyl)proline, presents a considerable challenge in organic chemistry due to the stereocenter at the alpha-position. Current synthetic strategies often rely on multi-step sequences, which can be inefficient and generate significant waste. Future research is poised to focus on the development of more elegant and efficient synthetic methodologies.

One promising avenue is the application of catalytic enantioselective methods . For instance, the use of chiral phase-transfer catalysts for the asymmetric alkylation of glycine imine derivatives has shown success in preparing enantioenriched α-amino acids. nih.gov Adapting this methodology for the introduction of a 3-chlorobenzyl group could provide a more direct and atom-economical route to the target compound.

Furthermore, the development of novel intramolecular cyclization strategies could offer a powerful approach. Designing precursors that undergo stereoselective cyclization to form the pyrrolidine (B122466) ring with the desired alpha-substituent in a single step would be a significant advancement.

Another area of exploration involves the functionalization of the proline ring itself. Starting with a pre-formed proline scaffold, the development of novel C-H activation or cross-coupling methods could enable the direct introduction of the 3-chlorobenzyl group at the alpha-position. This would circumvent the need for constructing the ring from acyclic precursors.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Enantioselective Alkylation | High enantioselectivity, atom economy | Development of catalysts for specific benzyl groups |

| Intramolecular Cyclization | Step economy, stereocontrol | Design of novel cyclization precursors |

| C-H Activation/Cross-Coupling | Direct functionalization, reduced steps | Discovery of selective catalysts for α-functionalization |

Exploration of New Catalytic Applications

Proline and its derivatives are renowned for their utility as organocatalysts in a wide range of asymmetric transformations, including aldol and Michael reactions. The substitution at the alpha-position of this compound can significantly influence its catalytic activity and selectivity.

Future research will likely focus on exploring the catalytic potential of this compound in novel asymmetric reactions . The steric bulk of the 3-chlorobenzyl group could create a unique chiral environment, leading to high levels of stereocontrol in reactions where traditional proline catalysts are less effective. For example, it could be investigated as a catalyst in asymmetric Mannich reactions, Diels-Alder reactions, or alpha-functionalizations of carbonyl compounds.

Moreover, the electronic properties of the 3-chlorobenzyl substituent could be exploited. The electron-withdrawing nature of the chlorine atom may modulate the acidity and nucleophilicity of the proline moiety, potentially leading to enhanced reactivity or altered reaction pathways.

The development of bifunctional catalysts derived from this compound is another exciting direction. By introducing additional functional groups, such as hydrogen-bond donors or Lewis basic sites, it may be possible to create highly active and selective catalysts for a broader range of transformations. unibo.it

| Catalytic Application | Potential Advantage of α-Substitution | Research Direction |

| Asymmetric Aldol Reactions | Enhanced stereoselectivity due to steric bulk | Screening against a variety of substrates |

| Asymmetric Michael Additions | Improved control over the transition state | Exploration of different Michael acceptors |

| Novel Asymmetric Transformations | Access to new reaction pathways | Investigation in reactions like cycloadditions and functionalizations |

Integration into Advanced Functional Materials Research

The unique structural and conformational properties of proline derivatives make them attractive building blocks for the creation of advanced functional materials. This compound could be integrated into various material architectures to impart specific functions.

One key area is the development of proline-based polymers for drug delivery . The rigid and water-soluble nature of proline makes it a suitable component for creating biocompatible and tunable drug carriers. news-medical.net Recent research has shown that proline-based nanocages can be used for the targeted delivery of chemotherapy drugs. news-medical.net The incorporation of this compound into such systems could allow for the fine-tuning of properties like drug loading capacity, release kinetics, and cellular uptake.

Furthermore, this substituted proline could be used to create functionalized surfaces and biomaterials . For instance, polymers functionalized with this compound could be used to create surfaces with specific protein-binding properties or to develop scaffolds for tissue engineering. The 3-chlorobenzyl group could also serve as a handle for further chemical modification, allowing for the attachment of other functional molecules.

The synthesis of well-defined homo- and copolypeptides containing this compound is another promising avenue. The conformational constraints imposed by the alpha-substituent could be used to control the secondary structure of these peptides, leading to the formation of stable helices or other folded structures. nih.gov These materials could find applications in areas such as biomimetic catalysis and the development of novel biomaterials.

| Material Application | Role of this compound | Future Research Focus |

| Drug Delivery Systems | Modulating carrier properties and drug interactions | Synthesis and evaluation of proline-based nanoparticles |

| Functional Surfaces | Creating specific binding sites | Surface modification and characterization |

| Peptidomimetics | Inducing stable secondary structures | Synthesis and structural analysis of novel polypeptides |

Computational Design and Prediction of Proline-Based Compound Properties and Reactivities

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the properties and reactivities of molecules. indexcopernicus.commasjaps.com In the context of this compound, computational studies can provide valuable insights to guide future experimental work.

Conformational analysis using DFT can predict the preferred three-dimensional structure of the molecule, including the pucker of the pyrrolidine ring and the orientation of the substituent. nih.gov This information is crucial for understanding how the compound will interact with other molecules, for instance, in a catalyst-substrate complex or a protein binding site. Studies on other alpha-substituted prolines have shown that the substituent can significantly influence the conformational landscape. nih.gov

Prediction of catalytic activity is another key application of computational chemistry. By modeling the transition states of potential catalytic cycles, it is possible to predict the enantioselectivity and reaction rates for different substrates. indexcopernicus.com This can help in the rational design of new catalysts based on the this compound scaffold.

Furthermore, computational methods can be used to design novel functional materials . By simulating the interactions between polymer chains containing this proline derivative, it is possible to predict the morphology and properties of the resulting materials. This can accelerate the discovery of new materials with desired characteristics for applications such as drug delivery or catalysis.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis and prediction of stable geometries | Understanding of structural preferences |

| Transition State Modeling | Prediction of catalytic stereoselectivity and reactivity | Rational design of new catalysts |

| Molecular Dynamics Simulations | Modeling of polymer and material properties | Design of functional materials with tailored properties |

Q & A

Q. What are the key synthetic challenges in preparing Boc-(R)-alpha-(3-chlorobenzyl)proline, and how can they be methodologically addressed?

Challenges include stereochemical control during proline derivatization and stability of the Boc protecting group under reaction conditions. To address these, chiral auxiliaries or asymmetric catalysis can ensure enantiomeric purity, while mild deprotection conditions (e.g., TFA in DCM) preserve the Boc group until required. Monitoring via TLC and HPLC ensures intermediate stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and enantiomeric excess?

High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for resolving enantiomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, and mass spectrometry (MS) validates molecular weight. Polarimetry or circular dichroism (CD) provides supplementary stereochemical data .

Q. How can researchers design a robust literature review strategy for this compound using Boolean operators?

Combine terms like “this compound” AND (“synthesis” OR “bioactivity”) in databases (e.g., PubMed, SciFinder). Use truncation (e.g., chlorobenzyl OR chlorobenzyl) to capture variant spellings. Exclude unrelated results with NOT (e.g., NOT industrial) .

Q. What ethical considerations are mandatory in experimental design involving this compound?

Obtain Institutional Review Board (IRB) approval for studies involving human-derived samples. For animal models, adhere to ARRIVE guidelines. Document informed consent for any human participant data and ensure compliance with Tri-Council Policy Statement (TCPS) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining enantiomeric purity?

Employ kinetic resolution using immobilized lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity. Optimize solvent polarity (e.g., THF vs. DMF) and temperature to minimize racemization. Reaction monitoring via in-situ FTIR or LC-MS can identify yield-limiting steps .

Q. How to resolve contradictions in bioactivity data between this compound and its analogs?

Conduct meta-analysis comparing assay conditions (e.g., enzyme source, IC₅₀ protocols). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorometric) and statistical tools (ANOVA, Tukey’s HSD). Consider stereochemical impurities or aggregation effects as confounding factors .

Q. What molecular docking strategies best predict interactions between this compound and target enzymes like MurA?

Use AutoDock Vina or Schrödinger Suite for docking simulations, incorporating crystal structures (PDB: 1UAE) and flexible side-chain sampling. Validate predictions via site-directed mutagenesis (e.g., Ala-scanning) and correlate ΔG values with experimental IC₅₀ .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Synthesize analogs with systematic substitutions (e.g., halogens at the benzyl position). Evaluate bioactivity using dose-response curves and compute QSAR models (e.g., CoMFA, Random Forest) to identify critical steric/electronic parameters .

Q. What in vitro assays are most reliable for evaluating this compound’s enzyme inhibition efficacy?

Fluorometric assays (e.g., EnzChek® UDP-N-acetylmuramic acid hydrolysis) provide real-time kinetic data. Complement with radiometric assays using ¹⁴C-labeled substrates for high sensitivity. Normalize activity against positive controls (e.g., fosfomycin) .

Q. How can researchers leverage FINER criteria to formulate hypotheses about this compound’s mechanism of action?

Ensure hypotheses are Feasible (e.g., testable via knockout models), Interesting (address antimicrobial resistance gaps), Novel (target understudied bacterial strains), Ethical (non-pathogenic surrogates), and Relevant (align with WHO priority pathogens) .

Methodological Guidelines

- Data Contradiction Analysis : Cross-reference experimental replicates with positive/negative controls. Use Bland-Altman plots for assay reproducibility assessment .

- Experimental Design : Follow PICO framework (Population: enzyme target; Intervention: compound concentration; Comparison: wild-type vs. mutant; Outcome: inhibition kinetics) .

- Statistical Rigor : Power analysis (G*Power) determines sample size; Shapiro-Wilk test ensures normality before parametric tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.